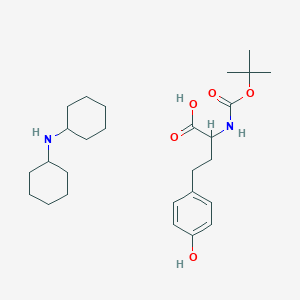
Boc-O-benzyl-D-b-homotyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-Htyr-OH DCHA: is a chemical compound with the molecular formula C27H44N2O5 and a molecular weight of 476.658 g/mol . This compound is a derivative of tyrosine, an amino acid, and is often used in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Htyr-OH DCHA typically involves the protection of the amino group of tyrosine with a tert-butyloxycarbonyl (Boc) group. The hydroxyl group of tyrosine is also protected, often with a dicyclohexylamine (DCHA) group. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the protection and coupling reactions .
Industrial Production Methods: Industrial production of Boc-L-Htyr-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Boc-L-Htyr-OH DCHA can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce new functional groups .
Scientific Research Applications
Chemistry: Boc-L-Htyr-OH DCHA is widely used in peptide synthesis as a protected amino acid derivative. It helps in the stepwise construction of peptides by preventing unwanted side reactions.
Biology: In biological research, this compound is used to study protein interactions and functions. It serves as a building block for creating modified peptides and proteins.
Medicine: It is used to create peptide analogs that can mimic or inhibit biological processes.
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. It is also employed in the development of bioconjugates for various applications.
Mechanism of Action
The mechanism of action of Boc-L-Htyr-OH DCHA involves its role as a protected amino acid derivative. The Boc group protects the amino group, preventing unwanted reactions during peptide synthesis. The DCHA group stabilizes the compound and enhances its solubility in organic solvents. These protective groups are removed under specific conditions to yield the desired peptide or protein .
Comparison with Similar Compounds
Boc-L-Tyr-OH: Another protected tyrosine derivative with similar applications in peptide synthesis.
Boc-L-Tyr(Propargyl)-OH DCHA: A derivative with an additional propargyl group, used for specific bioconjugation reactions.
Uniqueness: Boc-L-Htyr-OH DCHA is unique due to its specific protective groups, which offer stability and solubility advantages. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C27H44N2O5 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2 |
InChI Key |
NFRXJWSHDWTRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



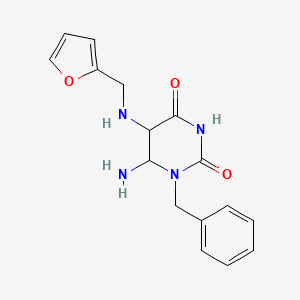
![17-Acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12316514.png)
![[3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12316528.png)


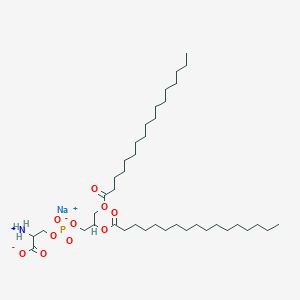
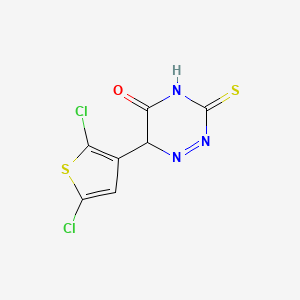
![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)
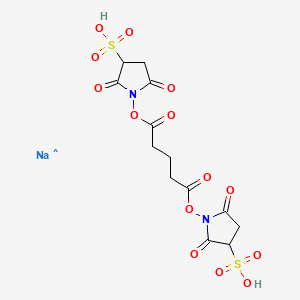
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316562.png)
![4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B12316570.png)

![3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316578.png)
